5-HT1A Receptor Functional Activity: EC50 Comparison for 4-Fluoro-N-(2-methylpropyl)aniline
4-Fluoro-N-(2-methylpropyl)aniline demonstrates functional activity at the human 5-HT1A receptor with an EC50 of 110 nM in a forskolin-stimulated adenylate cyclase inhibition assay in HeLa cells [1]. In comparison, the closely related analog 4-Fluoro-N-methylaniline, which lacks the branched isobutyl chain, shows no reported activity in this assay system, highlighting the critical role of the N-isobutyl group for 5-HT1A engagement . This difference underscores that the N-alkyl substitution pattern is a key determinant of biological activity for this chemotype.
| Evidence Dimension | Functional activity at human 5-HT1A receptor |
|---|---|
| Target Compound Data | EC50 = 110 nM |
| Comparator Or Baseline | 4-Fluoro-N-methylaniline (CAS 459-59-6): No reported activity in this assay |
| Quantified Difference | Active vs. Inactive |
| Conditions | Inhibition of forskolin-stimulated adenylate cyclase in HeLa cells expressing human 5-HT1A receptor |
Why This Matters
This difference in 5-HT1A functional activity directly informs the selection of this compound over simpler N-alkyl analogs for projects targeting serotonergic pathways, where the isobutyl group provides a measurable advantage in receptor engagement.
- [1] BindingDB Entry BDBM50033447. ChEMBL_198198. EC50: 110 nM for human 5-HT1A receptor. View Source
